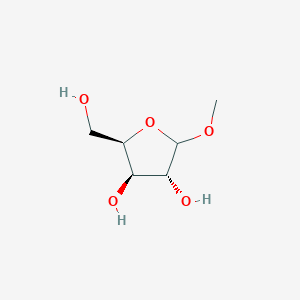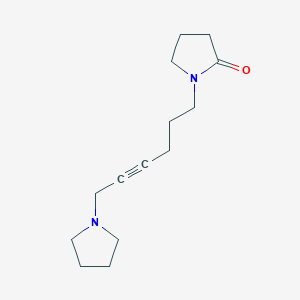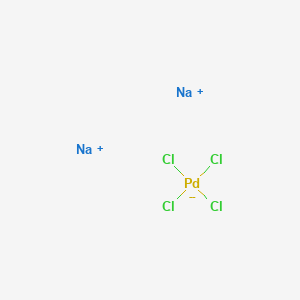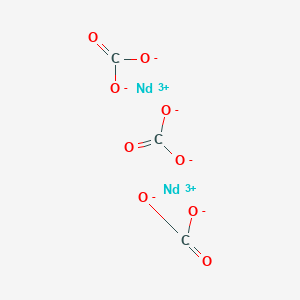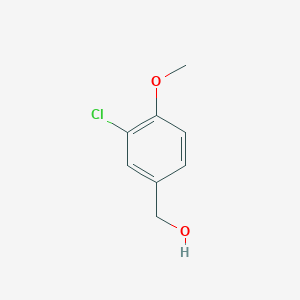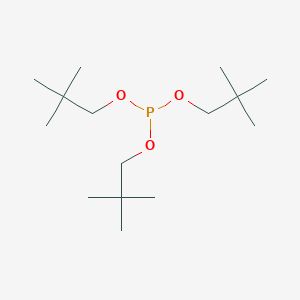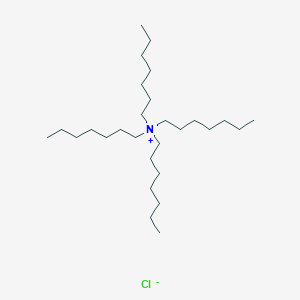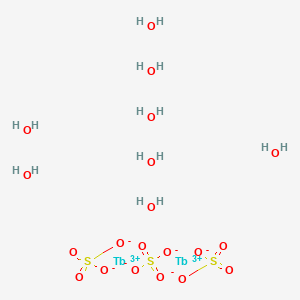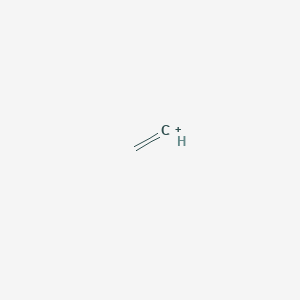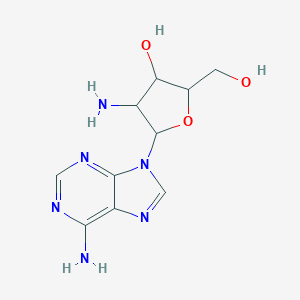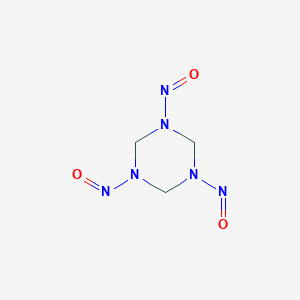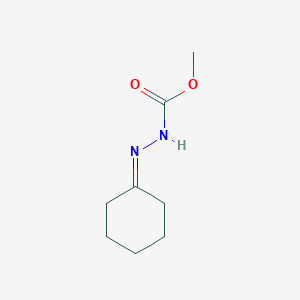
Carbazic acid, 3-cyclohexylidene-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbazic acid, 3-cyclohexylidene-, methyl ester, also known as CIME, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a white crystalline powder with a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol. CIME is a derivative of carbazole, which is a heterocyclic aromatic organic compound.
Mecanismo De Acción
The mechanism of action of Carbazic acid, 3-cyclohexylidene-, methyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cancer and viral cells. Carbazic acid, 3-cyclohexylidene-, methyl ester has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the replication of certain viruses.
Efectos Bioquímicos Y Fisiológicos
Carbazic acid, 3-cyclohexylidene-, methyl ester has been found to have low toxicity and to be well-tolerated in animal studies. However, its biochemical and physiological effects are still being investigated. Some studies have reported that Carbazic acid, 3-cyclohexylidene-, methyl ester can affect the expression of certain genes and proteins in cancer and viral cells, leading to cell death or inhibition of replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Carbazic acid, 3-cyclohexylidene-, methyl ester in lab experiments is its low toxicity and high stability, which make it a safe and reliable compound to work with. However, one limitation is its limited solubility in certain solvents, which can affect its performance in certain applications.
Direcciones Futuras
There are several future directions for research on Carbazic acid, 3-cyclohexylidene-, methyl ester. One direction is to explore its potential applications in other fields, such as catalysis and materials science. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of new drugs and therapies for cancer and viral diseases. Additionally, more studies are needed to evaluate the safety and efficacy of Carbazic acid, 3-cyclohexylidene-, methyl ester in animal and human trials.
Métodos De Síntesis
The synthesis of Carbazic acid, 3-cyclohexylidene-, methyl ester involves the reaction of carbazole with cyclohexanone in the presence of a catalyst, followed by esterification with methanol. This method has been reported in several studies and has been found to be efficient and cost-effective.
Aplicaciones Científicas De Investigación
Carbazic acid, 3-cyclohexylidene-, methyl ester has been studied for its potential applications in various fields, including organic electronics, optoelectronics, and medicinal chemistry. In organic electronics, Carbazic acid, 3-cyclohexylidene-, methyl ester has been used as a building block for the synthesis of novel materials with improved properties. In optoelectronics, Carbazic acid, 3-cyclohexylidene-, methyl ester has been used as a sensitizer in dye-sensitized solar cells, which have shown promising results in terms of efficiency and stability. In medicinal chemistry, Carbazic acid, 3-cyclohexylidene-, methyl ester has been studied for its potential anticancer and antiviral activities.
Propiedades
Número CAS |
14702-42-2 |
|---|---|
Nombre del producto |
Carbazic acid, 3-cyclohexylidene-, methyl ester |
Fórmula molecular |
C8H14N2O2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
methyl N-(cyclohexylideneamino)carbamate |
InChI |
InChI=1S/C8H14N2O2/c1-12-8(11)10-9-7-5-3-2-4-6-7/h2-6H2,1H3,(H,10,11) |
Clave InChI |
DAMPHUADNVWPLW-UHFFFAOYSA-N |
SMILES |
COC(=O)NN=C1CCCCC1 |
SMILES canónico |
COC(=O)NN=C1CCCCC1 |
Sinónimos |
3-Cyclohexylidenecarbazic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



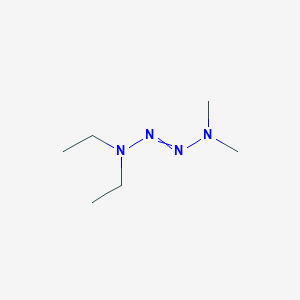
![Ethanaminium, N-ethyl-N,N-dimethyl-2-[(2-methyl-1-oxo-2-propenyl)oxy]-, ethyl sulfate](/img/structure/B84122.png)
![[[6-[(Hydroxymethyl)amino]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol](/img/structure/B84123.png)
